Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride
CAS No.: 1993278-30-0
VCID: VC2746024
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with an ethyl ester and a para-methoxybenzyl group, making it relevant in various chemical and pharmaceutical applications. The compound is classified as an alkaloid due to the presence of the piperidine ring, which is a common structural motif in many natural and synthetic bioactive compounds. Synthesis and CharacterizationThe synthesis of ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride typically involves several steps, including the reaction of piperidine derivatives with appropriate benzyl and carboxylic acid derivatives. The characterization of the product is crucial and is typically done using techniques like NMR spectroscopy and MS to confirm the structure and purity of the compound. Synthesis Steps
Potential Applications and Biological ActivitiesPiperidine derivatives, including ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride, may exhibit various pharmacological effects such as analgesic, anti-inflammatory, and neuroprotective activities. Compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Potential Biological Activities Table
Research Findings and Future DirectionsResearch on ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is ongoing, with a focus on elucidating its specific pathways and interactions at the molecular level. Further studies are needed to fully understand its potential applications in medicinal chemistry and to explore its utility in various fields of chemistry and medicine. Future Research Directions
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1993278-30-0 | ||||||||
Product Name | Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride | ||||||||
Molecular Formula | C16H24ClNO3 | ||||||||
Molecular Weight | 313.82 g/mol | ||||||||
IUPAC Name | ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride | ||||||||
Standard InChI | InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H | ||||||||
Standard InChIKey | KRGCFHQCNGTBRC-UHFFFAOYSA-N | ||||||||
SMILES | CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl | ||||||||
Canonical SMILES | CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl | ||||||||
PubChem Compound | 112758028 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume